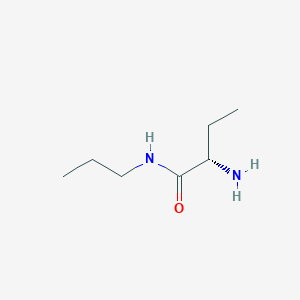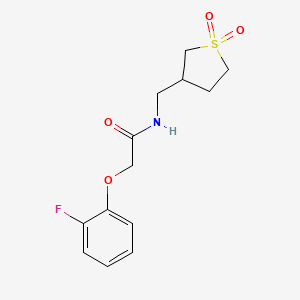
4-fluoro-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H27FN2O2S and its molecular weight is 390.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound, due to its structural complexity, is likely involved in research focused on the synthesis of ring-fluorinated isoquinolines and quinolines, which are crucial in medicinal chemistry and materials science. For instance, the study of intramolecular substitution reactions involving sulfonamide moieties and vinylic fluorines has led to the efficient synthesis of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives (Ichikawa et al., 2006). These fluorinated heterocycles are valuable due to their potential applications in drug development and materials chemistry.
Fluorophores for Metal Ion Detection
The compound's structural analogs have been used in designing fluorophores for the specific detection of metal ions like Zinc(II), which plays a significant role in biological systems. The development of such fluorophores contributes to our understanding of intracellular metal ion concentrations and their biological implications. Kimber et al. (2001) have explored the fluorescence characteristics of sulfonamide derivatives, enhancing our ability to monitor and study metal ions in biological contexts (Kimber et al., 2001).
Antitumor Agents
Compounds with a tetrahydroquinoline structure, bearing the sulfonamide moiety, have been investigated for their potential as antitumor agents. Novel derivatives have been synthesized and evaluated for in vitro antitumor activity, showing promise against various cancer cell lines. This line of research opens new avenues for the development of cancer therapeutics with improved efficacy and selectivity (Alqasoumi et al., 2010).
Molecular Interactions and Enzyme Inhibition
The understanding of molecular interactions between human carbonic anhydrases and sulfonamide-based inhibitors is crucial for designing more effective and selective drugs. Studies on novel classes of benzenesulfonamides have provided insights into the structural requirements for enzyme inhibition, potentially leading to the development of therapeutics for conditions where carbonic anhydrase activity is implicated (Bruno et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2S/c1-3-12-24-13-4-5-18-15-17(6-9-21(18)24)10-11-23-27(25,26)19-7-8-20(22)16(2)14-19/h6-9,14-15,23H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZUQXXCFUDGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)


![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)



![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2486467.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2486468.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486469.png)
![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)
